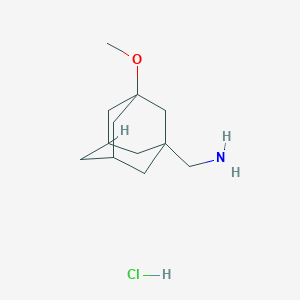

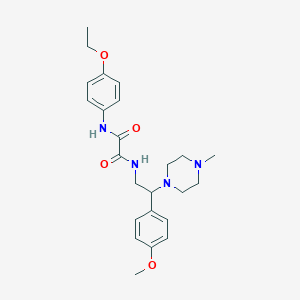

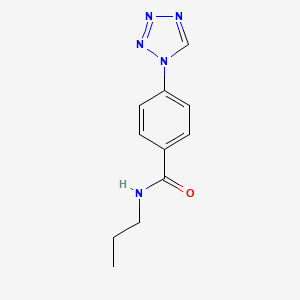

![molecular formula C13H11ClN2O2 B2452328 N-[(2-chlorophenyl)methyl]-2-nitroaniline CAS No. 126991-21-7](/img/structure/B2452328.png)

N-[(2-chlorophenyl)methyl]-2-nitroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-chlorophenyl)methyl]-2-nitroaniline, also known as CNMAN or N-(2-chlorobenzyl)-2-nitroaniline, is a chemical compound that has been extensively studied for its potential applications in scientific research. CNMAN is a yellow crystalline solid that is sparingly soluble in water but soluble in organic solvents such as ethanol and acetone. In

Scientific Research Applications

Green and Practical Synthesis Methods

A study by Zhong et al. (2020) in "Tetrahedron Letters" describes an environmentally friendly synthesis method for N-substituted-benzene-1,2-diamines, including derivatives of N-[(2-chlorophenyl)methyl]-2-nitroaniline. This process uses thiourea dioxide and sodium hydroxide, producing urea as a by-product, which is easy to separate, enhancing the convenience and green nature of the method (Zhong et al., 2020).

Synthesis for Nonlinear Optical Applications

Research by Zhang et al. (1994) in the "Journal of Crystal Growth" focused on the growth of large single crystals of mixed methyl-(2,4-dinitrophenyl)-aminopropanoate: 2-methyl-4-nitroaniline for nonlinear optical applications. This study presented a novel solution crystal growth technique, highlighting the potential of this compound derivatives in optical technologies (Zhang et al., 1994).

Stabilization in Propellants

Tang et al. (2017) in the "Journal of Hazardous Materials" explored the use of this compound derivatives as stabilizers in composite modified double base (CMDB) propellants. The study aimed to improve solubility and stability in propellants, providing insights into the role of such compounds in enhancing the performance and safety of propellants (Tang et al., 2017).

Novel Synthesis Approaches

A study by Lawley and Thatcher (1970) in "The Biochemical Journal" explored novel approaches to synthesizing this compound derivatives, shedding light on the chemistry of these compounds and their potential applications in molecular biology and biochemistry (Lawley & Thatcher, 1970).

Characterization and Material Properties

Arjunan et al. (2012) in "Spectrochimica Acta Part A" conducted structural investigations on complexes involving derivatives of this compound. This research provides valuable information on the material properties of these compounds, useful in various scientific applications (Arjunan et al., 2012).

properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2/c14-11-6-2-1-5-10(11)9-15-12-7-3-4-8-13(12)16(17)18/h1-8,15H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRQPRDPGSQDAMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=CC=CC=C2[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24820619 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[(but-2-ynoylamino)methyl]-1H-indole-2-carboxylate](/img/structure/B2452253.png)

![3,4-diethoxy-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2452254.png)

![N,N-dimethyl-N'-[(1-methyl-1H-pyrrol-2-yl)methyl]propane-1,3-diamine](/img/structure/B2452255.png)

![2-[(6-Chloro-2-phenyl-1-benzimidazolyl)oxy]acetic acid](/img/structure/B2452258.png)

![N-(3,4-dimethylphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2452264.png)